molecular formula C11H16N2O B14811125 4-Cyclopropoxy-N1,N2-dimethylbenzene-1,2-diamine

4-Cyclopropoxy-N1,N2-dimethylbenzene-1,2-diamine

Cat. No.: B14811125
M. Wt: 192.26 g/mol
InChI Key: POSMVNZRNCYBPW-UHFFFAOYSA-N
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Description

4-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, along with two dimethylamine groups at the 1 and 2 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE typically involves the following steps:

    Formation of the Benzene Ring: The benzene ring is first functionalized with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the cyclopropoxy group.

    Dimethylation: The final step involves the dimethylation of the amine groups at the 1 and 2 positions of the benzene ring. This can be achieved using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions or receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE is unique due to the presence of both cyclopropoxy and dimethylamine groups on the benzene ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-cyclopropyloxy-1-N,2-N-dimethylbenzene-1,2-diamine

InChI

InChI=1S/C11H16N2O/c1-12-10-6-5-9(7-11(10)13-2)14-8-3-4-8/h5-8,12-13H,3-4H2,1-2H3

InChI Key

POSMVNZRNCYBPW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC2CC2)NC

Origin of Product

United States

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